molecular formula C28H16 B082999 Dibenzo[de,st]pentacene CAS No. 14147-38-7

Dibenzo[de,st]pentacene

Cat. No. B082999
CAS RN: 14147-38-7
M. Wt: 352.4 g/mol
InChI Key: DMDCUCGTRMTDIR-UHFFFAOYSA-N
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Description

Dibenzo[de,st]pentacene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in organic electronics and optoelectronics. This compound has five fused benzene rings and is known for its high charge carrier mobility, making it an ideal candidate for use in organic field-effect transistors and solar cells. In

Scientific Research Applications

Dibenzo[de,st]pentacene has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as an active material in organic field-effect transistors, where it has demonstrated high charge carrier mobility and stability. Additionally, dibenzo[de,st]pentacene has been used as a sensitizer in organic solar cells, where it has shown promising results in improving the efficiency of the cells.

Mechanism Of Action

The exact mechanism of action of dibenzo[de,st]pentacene is not fully understood. However, it is believed that its unique chemical structure allows for efficient charge transport, making it an ideal candidate for use in electronic devices. In organic solar cells, dibenzo[de,st]pentacene acts as a sensitizer, absorbing light and transferring the energy to the active layer of the cell.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of dibenzo[de,st]pentacene. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been shown to be biodegradable and does not accumulate in the environment or in living organisms.

Advantages And Limitations For Lab Experiments

The high charge carrier mobility and stability of dibenzo[de,st]pentacene make it an ideal candidate for use in organic electronics and optoelectronics. Its unique chemical structure also allows for efficient charge transport, making it an attractive material for use in electronic devices. However, its synthesis method can be complex and time-consuming, and its purity can be difficult to achieve. Additionally, its use in electronic devices can be limited by its relatively low solubility in common organic solvents.

Future Directions

There are several future directions for research on dibenzo[de,st]pentacene. One area of focus is on improving its synthesis method to make it more efficient and cost-effective. Additionally, research is needed to further understand its mechanism of action and to explore its potential applications in other areas, such as organic light-emitting diodes and sensors. Another area of focus is on improving its solubility in organic solvents to make it more versatile for use in a wider range of electronic devices. Finally, research is needed to explore its potential environmental impact and to develop methods for its safe disposal.

Synthesis Methods

The most common method for synthesizing dibenzo[de,st]pentacene is through a Diels-Alder reaction between anthracene and benzyne. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting product is then purified through column chromatography to obtain pure dibenzo[de,st]pentacene.

properties

CAS RN

14147-38-7

Product Name

Dibenzo[de,st]pentacene

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,6.011,27.016,25.018,23.010,28]octacosa-1(26),2,4,6(28),7,9,11(27),12,14,16,18,20,22,24-tetradecaene

InChI

InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-24-11-4-9-17-8-3-10-21(27(17)24)22-12-5-13-23(25)28(22)26/h1-16H

InChI Key

DMDCUCGTRMTDIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C6=CC=CC7=C6C5=CC=C7

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C6=CC=CC7=C6C5=CC=C7

Other CAS RN

14147-38-7

synonyms

Dibenzo[de,st]pentacene

Origin of Product

United States

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